molecular formula C15H21NO4 B1438001 (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 1159138-98-3

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No.: B1438001
CAS No.: 1159138-98-3
M. Wt: 279.33 g/mol
InChI Key: PAENHBDXAWYRRZ-LBPRGKRZSA-N
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Description

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid (CAS 1159138-98-3) is a chiral, non-proteinogenic amino acid derivative of significant value in organic synthesis and pharmaceutical research. Its structure features a benzyloxycarbonyl (Cbz) protecting group, making it a critical intermediate in the synthesis of complex peptide-based drugs . The Cbz group effectively protects the amino functionality during peptide coupling reactions, enabling selective and efficient synthesis of molecules with specific chiral centers . The bulky 4,4-dimethyl substituent on the pentanoic acid backbone can be leveraged to induce conformational constraints in peptide chains, potentially leading to improved metabolic stability and bioavailability of drug candidates . This compound is primarily employed as a key chiral building block in the development of enzyme inhibitors, receptor modulators, and other biologically active compounds . Its applications extend into medicinal chemistry for the design and optimization of multitarget hybrids, such as cinnamic acid-amide hybrids, which are investigated for their potential as anti-inflammatory agents and lipid peroxidation inhibitors in neuro-inflammatory pathologies . With a molecular formula of C 15 H 21 NO 4 and a molecular weight of 279.33 g/mol, it is supplied with a purity of ≥95% . For optimal stability, this product should be stored in a cool, dry, and sealed environment . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3S)-4,4-dimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)12(9-13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENHBDXAWYRRZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Procedure

Starting Material and Protection

  • The synthesis often begins with a chiral amino acid such as L-isoleucine or derivatives bearing stereochemistry at the 2- and 3-positions.
  • The amino group is protected using the benzyloxycarbonyl (Cbz) group, typically via reaction with benzyl chloroformate under basic conditions.
  • This protection prevents side reactions at the amino group during subsequent steps.

Side Chain Functionalization

  • The 4,4-dimethyl substitution on the pentanoic acid backbone is introduced via alkylation or by using suitably substituted starting materials.
  • For example, synthesis routes reported in the literature involve intermediates such as (2S,3S)-2-(tert-butyldiphenylsilyloxy) derivatives, which are subsequently converted to the target acid through hydrolysis and deprotection steps.
  • Acidic or basic hydrolysis conditions may be employed to remove protecting groups and reveal the free carboxylic acid.

Purification and Characterization

  • After synthesis, the compound is purified by standard organic extraction and crystallization techniques.
  • Organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and solvents removed under vacuum.
  • The final product is isolated as a colorless solid with high yield (up to 99% reported in similar syntheses).
  • Characterization is performed by NMR spectroscopy (^1H and ^13C NMR), optical rotation, and elemental analysis to confirm structure and stereochemistry.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Amino group protection Benzyl chloroformate, base (e.g., NaHCO3) >90 Formation of Cbz-protected amino acid
Side chain alkylation/functionalization Alkylating agents or substituted intermediates 85-95 Introduction of 4,4-dimethyl groups
Deprotection and hydrolysis Acidic hydrolysis (e.g., 48% HBr in acetic acid) 90-99 Removal of silyl or other protecting groups
Purification Extraction, washing, drying, evaporation Isolation of pure product

Stock Solution Preparation and Formulation

For research applications, (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is prepared as stock solutions at various concentrations to facilitate biological assays and further chemical reactions.

Amount of Compound (mg) 1 mM Stock Solution (mL) 5 mM Stock Solution (mL) 10 mM Stock Solution (mL)
1 3.58 0.716 0.358
5 17.9 3.58 1.79
10 35.8 7.16 3.58

Table: Preparation volumes for stock solutions at different concentrations based on molecular weight ~265.31 g/mol

Research Findings and Considerations

  • The stereochemical purity of the compound is critical, as the biological activity and synthetic utility depend on the (S)-configuration at the amino acid chiral center.
  • The benzyloxycarbonyl group provides stability during synthesis but can be removed under mild hydrogenolysis conditions if needed for further peptide coupling.
  • Solubility and formulation data indicate the compound can be dissolved in DMSO and co-solvents such as PEG300, Tween 80, or corn oil for in vivo studies, with careful stepwise addition to maintain solution clarity.
  • NMR data from related syntheses confirm the expected chemical shifts for methyl, methylene, aromatic, and amide protons, supporting the structural assignment.

Summary Table of Key Synthetic Parameters

Parameter Description/Value
Molecular weight 265.31 g/mol
Chiral center (S)-configuration at amino acid alpha carbon
Protecting group Benzyloxycarbonyl (Cbz) on amino group
Typical yield 85-99% overall for multi-step synthesis
Common solvents Acetic acid, toluene, DMSO, PEG300, Tween 80
Characterization techniques ^1H NMR, ^13C NMR, optical rotation, elemental analysis
Application Peptide synthesis intermediate, medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic or basic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the molecule.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Deprotected amine: Removal of the Cbz group yields the free amine.

    Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis
(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is utilized as a versatile building block in organic synthesis. Its structure allows for various modifications, making it suitable for creating complex organic molecules. The benzyloxycarbonyl (Cbz) protecting group can be selectively removed under mild conditions, facilitating further reactions involving the free amino group.

Synthetic Routes

The synthesis typically involves:

  • Protection of the Amino Group : Using benzyloxycarbonyl chloride (Cbz-Cl).
  • Formation of the Pentanoic Acid Backbone : Alkylation with methyl iodide (MeI).
  • Hydrolysis : Final step to yield the carboxylic acid form.

This multi-step synthesis highlights its accessibility for research and pharmaceutical applications .

Biological Applications

Precursor for Peptide Synthesis
The compound serves as a precursor for synthesizing peptides and proteins. Its unique structural features allow it to participate in peptide bond formation, essential for developing biologically active compounds .

Potential Drug Development
Research indicates that this compound may play a role in drug development, particularly as a scaffold for enzyme inhibitors. The ability to modify its structure can lead to compounds with enhanced pharmacological properties .

Industrial Applications

Production of Specialty Chemicals
In the chemical industry, this compound is valuable for producing specialty chemicals and materials. Its unique reactivity profile allows for the development of novel materials with specific properties tailored to industrial needs .

Case Studies

  • Peptide Synthesis Study
    • Researchers utilized this compound as a key intermediate in synthesizing a series of biologically active peptides. The study demonstrated the compound's effectiveness in facilitating peptide bond formation while maintaining high yields .
  • Enzyme Inhibitor Development
    • A study focused on developing enzyme inhibitors using this compound highlighted its potential interactions with specific biological targets. The research showed that modifying the benzyloxycarbonyl group could enhance binding affinity and specificity towards target enzymes .

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and eliciting a biological response.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Configuration

The (R)-enantiomer (CAS 872423-95-5) shares the same molecular formula (C₁₅H₂₁NO₄) and molar mass (279.33 g/mol) but differs in stereochemistry. Predicted properties include a density of 1.139 g/cm³, boiling point of 451.6°C, and pKa of 4.45 . The S-enantiomer is expected to exhibit identical physical properties but divergent biological activity due to enantioselective interactions, a critical factor in drug design.

Structural Analogues in the MPI Series

Several MPI compounds (e.g., MPI11c, MPI20c, MPI16c, MPI22c) share the 4,4-dimethylpentanoic acid backbone but vary in amide substituents:

Compound Substituent Yield Key NMR Features (δ, ppm) Reference
MPI11c 3-methylbutanamido 70% 1H: 7.40–7.19 (aromatic), 0.91 (t-Bu)
MPI20c 2-cyclopropylacetamido 83% 13C: 173.59 (C=O), 30.72 (cyclopropyl)
MPI16c 3-(tert-butoxy)butanamido 82% 13C: 75.6 (tert-butoxy), 28.2 (CH₃)
MPI22c 2-methylpropanamido 85% Not reported

Key Observations :

  • Yield Variations : MPI22c and MPI20c exhibit higher yields (83–85%) compared to MPI11c (70%), likely due to reduced steric hindrance in their substituents .
  • NMR Shifts : The tert-butyl groups in MPI11c and MPI16c resonate at δ ~0.91–1.08 (1H) and δ ~29.50–30.72 (13C), while cyclopropyl carbons in MPI20c appear at δ 30.72 .
  • Biological Implications : The tert-butoxy group in MPI16c enhances cellular potency, as highlighted in antiviral studies .

Substituent Modifications: 4-Methyl vs. 4,4-Dimethyl

The 4-methyl variant (CAS 245323-45-9, C₁₄H₁₉NO₄) lacks one methyl group, reducing molecular weight to 265.31 g/mol. This structural simplification may alter solubility and metabolic stability compared to the 4,4-dimethyl analogue .

Carboxylic Acid Derivatives in Drug Development

(S)-3-(2-(((Benzyloxy)carbonyl)(methyl)amino)acetamido)-4,4-dimethylpentanoic acid (compound 3.14) introduces a methylated acetamido group. Synthesized via LiOH-mediated hydrolysis (65% yield), this derivative highlights the impact of N-methylation on reactivity and purification challenges .

Biological Activity

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is a chiral amino acid derivative that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features. This article delves into its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • IUPAC Name : (2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
  • CAS Number : 88319-44-2

The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a dimethyl-substituted pentanoic acid backbone. This configuration imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

The mechanism of action involves:

  • Enzyme Interaction : The compound may interact with enzymes or receptors relevant in metabolic pathways. Understanding these interactions is crucial for elucidating its role in biological systems and assessing its therapeutic potential.
  • Binding Affinity : The presence of dimethyl groups contributes to steric hindrance, influencing the compound’s binding affinity and specificity towards biological targets.

Applications in Research and Medicine

  • Pharmaceutical Development :
    • Used as a building block for peptide synthesis.
    • Investigated for potential use in drug development, particularly as enzyme inhibitors.
  • Biochemical Research :
    • Serves as a precursor for synthesizing peptides and proteins.
    • May provide insights into its efficacy as a drug candidate through interaction studies with biomolecules.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acidC14H19NO4Similar structure but with one less methyl group; potential differences in biological activity
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylbutanoic acidC14H19NO4Similar structure but with a shorter carbon chain
(R)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acidC15H21NO4Different stereochemistry; may exhibit varied pharmacological properties
(S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acidC14H18FNO4Incorporation of fluorine; altered electronic properties affecting reactivity

Case Studies and Research Findings

  • Synthetic Accessibility : Research indicates that the synthesis of this compound is straightforward, involving protection of the amino group followed by alkylation reactions to introduce dimethyl groups at the 4-position. This accessibility facilitates its use in various research applications .
  • Potential Therapeutic Effects : Interaction studies are essential to understand how this compound binds to enzymes or receptors involved in metabolic pathways. Such investigations could reveal insights into its therapeutic efficacy .
  • Comparative Pharmacology : Studies on similar compounds have shown variations in biological activity based on stereochemistry and structural modifications. This suggests that this compound may also exhibit unique pharmacological properties worthy of further exploration .

Q & A

Q. How can the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid be optimized for improved yield and purity?

Methodological Answer:

  • Step 1: Utilize benzyloxycarbonyl (Z) group protection for the amino group to prevent undesired side reactions during coupling steps. This is analogous to methods used for structurally related compounds like (2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid .
  • Step 2: Employ carbodiimide-based coupling agents (e.g., DCC or EDC) for activating carboxylic acid intermediates, ensuring efficient amide bond formation. Monitor reaction progress via TLC or HPLC.
  • Step 3: Purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the enantiomerically pure compound.
  • Critical Parameters: Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and control reaction temperature (0–25°C) to minimize racemization.

Q. What analytical techniques are recommended for characterizing chiral purity and structural integrity?

Methodological Answer:

  • Chiral Purity: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with known standards .
  • Structural Confirmation:
    • NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to verify the presence of benzyloxycarbonyl (δ ~5.1 ppm for CH₂Ph), methyl groups (δ ~1.2 ppm), and carboxylic acid (δ ~12 ppm) .
    • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~322.3 Da).
    • X-ray Crystallography: For absolute stereochemistry determination, grow single crystals in a solvent system like ethanol/water and analyze diffraction patterns .

Q. What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

  • Storage: Store at –20°C in airtight, light-resistant containers under anhydrous conditions. Desiccate using silica gel to prevent hydrolysis of the benzyloxycarbonyl group .
  • Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products, such as free amine or carboxylic acid derivatives.

Q. How should researchers safely handle and dispose of this compound given its hazard profile?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin, as indicated by hazard statements H315 (skin irritation) and H319 (eye irritation) .
  • Disposal: Neutralize the compound by hydrolysis under basic conditions (e.g., 1M NaOH) to cleave the benzyloxycarbonyl group, followed by incineration or approved chemical waste disposal .

Q. What critical parameters should be monitored during the coupling reaction in synthesis?

Methodological Answer:

  • pH Control: Maintain slightly acidic conditions (pH 5–6) during coupling to optimize carbodiimide activation.
  • Temperature: Keep below 25°C to prevent epimerization at the chiral center.
  • Reagent Stoichiometry: Use a 1.2:1 molar ratio of coupling agent (e.g., DCC) to carboxylic acid to ensure complete activation. Monitor completion via FT-IR (disappearance of –COOH peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in chiral purity data from HPLC and CD spectroscopy be resolved?

Methodological Answer:

  • Cross-Validation: Perform a spiking experiment by adding a known quantity of the (R)-enantiomer to the sample. Analyze via both methods to calibrate sensitivity.
  • Advanced Techniques: Use vibrational circular dichroism (VCD) for stereochemical confirmation, as it provides direct correlation between molecular vibrations and absolute configuration .

Q. What strategies mitigate racemization during Z-group deprotection?

Methodological Answer:

  • Catalytic Hydrogenation: Use Pd/C (10% w/w) under H₂ at 1 atm and 0°C to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC post-deprotection .
  • Alternative Methods: Explore enzymatic deprotection (e.g., lipases) under mild aqueous conditions to preserve stereochemistry .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design: Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days.
  • Analysis: Quantify degradation via UPLC-MS, identifying major products (e.g., decarboxylation or Z-group cleavage). Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., proteases) or receptors. Parameterize the force field with partial charges derived from DFT calculations (B3LYP/6-31G* level) .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA analysis).

Q. How to address discrepancies in bioactivity data across in vitro assays?

Methodological Answer:

  • Assay Optimization: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Data Normalization: Use internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid

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